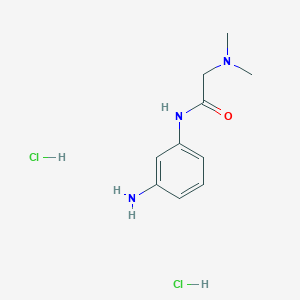
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride
概要
説明
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride is a chemical compound with the molecular formula C10H17Cl2N3O It is a derivative of glycinamide, featuring an aminophenyl group and two methyl groups attached to the nitrogen atom
科学的研究の応用
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride typically involves the reaction of 3-aminophenylamine with N,N-dimethylglycinamide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Starting Materials: 3-aminophenylamine and N,N-dimethylglycinamide.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as the catalyst.
Product Isolation: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for the efficient recovery and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the aminophenyl group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the aminophenyl ring.
作用機序
The mechanism of action of N1-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride involves its interaction with specific molecular targets. The aminophenyl group can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
類似化合物との比較
Similar Compounds
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylacetamide: Similar structure but with an acetamide group instead of glycinamide.
N~1~-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide: Similar structure but with the amino group at the para position.
N~1~-(3-Aminophenyl)-N~2~,N~2~-diethylglycinamide: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIOQCZZQWWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


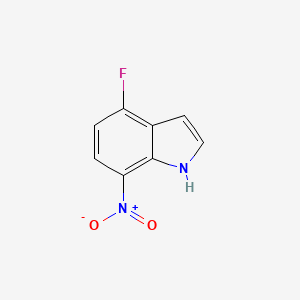
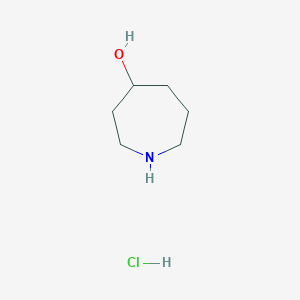
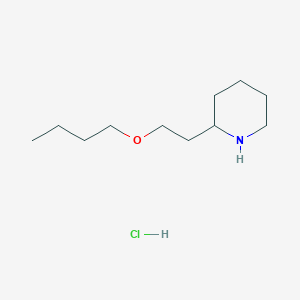
![3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439873.png)
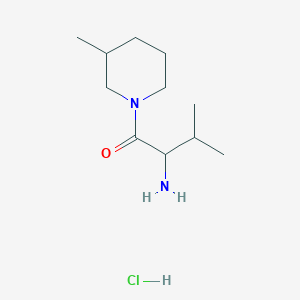
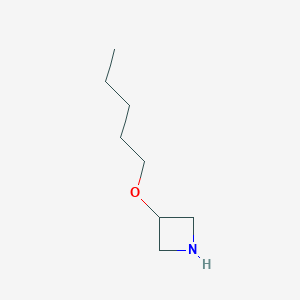
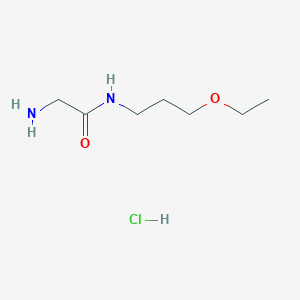
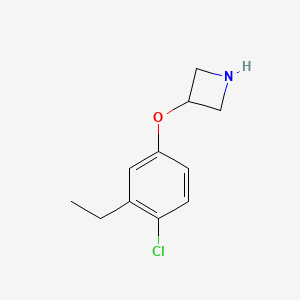
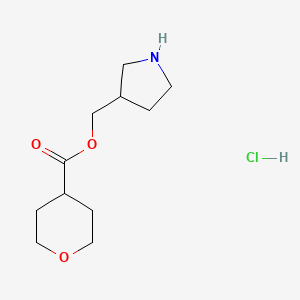
![4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439880.png)
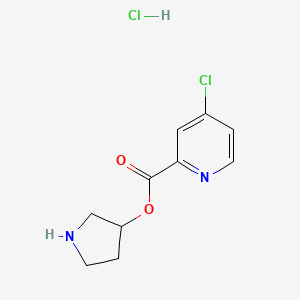
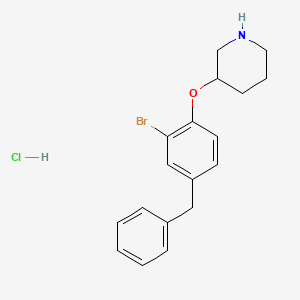
![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)
![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)
